4-Bromophthalamide
Overview
Description
4-Bromophthalamide is a chemical compound with the molecular formula C8H4BrNO2 . It is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for 4-Bromophthalamide were not found, a study discusses the synthesis of organic π-conjugated small molecules with bithiophene-phthalimide backbones . The chosen alkyl chains were 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .
Scientific Research Applications
Solvation Dynamics in Proteins and Microemulsions
4-Bromophthalamide derivatives, like 4-(N-bromoacetylamino)-phthalimide, have been utilized as solvation probes in proteins and microemulsions. Mandal et al. (2002) investigated the solvation dynamics of this compound in the vicinity of a protein, glutaminyl-tRNA synthetase, by covalently attaching it to the protein. This research provides insights into protein dynamics and interactions, which are crucial for understanding biological processes at the molecular level (Mandal et al., 2002).
Photonic Applications
4-Bromophthalamide derivatives have also been explored for their potential in photonics. Wender and Jeon (1999) studied bromoacetophenone derivatives, including 4'-bromoacetophenone-pyrrolecarboxamide conjugates, for their ability to act as photoinducible DNA cleaving agents. This research contributes to the development of photonucleases with potential applications in molecular biology and genetic engineering (Wender & Jeon, 1999).
Anticonvulsant Research
Investigations into the structure and energetically preferred conformations of anticonvulsant compounds have also involved 4-bromophthalamide derivatives. Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies on an anticonvulsant enaminone derivative, showcasing its potential in designing new anticonvulsant agents (Edafiogho et al., 2003).
Nuclear Waste Management
In the field of nuclear waste management, 4-bromophthalamide derivatives have been applied for the extraction of nuclear materials. Pandey et al. (2020) explored the novel ligand functionality of 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide for the efficient and selective separation of UO2^2+ and Th^4+ in ionic liquids. This research is vital for improving the safety and efficiency of nuclear waste processing (Pandey et al., 2020).
Safety And Hazards
4-Bromophthalamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
4-bromobenzene-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBONJJPFEBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650567 | |
Record name | 4-Bromobenzene-1,2-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophthalamide | |
CAS RN |
490038-15-8 | |
Record name | 4-Bromobenzene-1,2-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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